Comparative PPARα Antagonist Potency: GW6471 vs. MK886 and NXT629
In cell-based transactivation assays, GW6471 demonstrates a PPARα antagonist IC50 of 0.24 μM, providing a well-established benchmark for in vitro potency . This potency is superior to the micromolar activity reported for the less selective MK886 and is comparable to the newer, more potent antagonist NXT629 (IC50 = 77 nM) [1]. The data confirm GW6471 as a mid-nanomolar antagonist with a potency profile that has been consistently reproduced across numerous independent studies.
| Evidence Dimension | PPARα Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | 0.24 μM |
| Comparator Or Baseline | MK886: Not reported for PPARα antagonism (reported as FLAP inhibitor); NXT629: 0.077 μM (77 nM) |
| Quantified Difference | NXT629 is 3.1-fold more potent; GW6471 is a more established reference compound. |
| Conditions | Cell-based GAL4-hPPARα transactivation reporter assay; inhibition of agonist-induced activation. |
Why This Matters
GW6471's consistent and well-documented potency provides a reliable benchmark for PPARα inhibition studies, offering a balance between potency and extensive literature validation that newer, less characterized compounds lack.
- [1] Stebbins, K. J. et al. In vitro and in vivo pharmacology of NXT629, a novel and selective PPARα antagonist. European Journal of Pharmacology, 2017, 809, 130-140. View Source
